Ethyl 4-methyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, an ethyl carboxylate at position 5, and a 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido moiety at position 2. Its synthesis involves sequential coupling reactions: (i) preparation of the thiazole-5-carboxylate intermediate via condensation of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis to generate the carboxylic acid intermediate, and (ii) coupling with 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid using standard amide-forming reagents (e.g., EDC/HOBt) .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-29-20(28)18-13(2)24-21(30-18)25-19(27)15-10-26(11-15)17-9-16(22-12-23-17)14-7-5-4-6-8-14/h4-9,12,15H,3,10-11H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOKSGBTKCBKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
Biological Activity
Ethyl 4-methyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxylate is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiazole ring, an azetidine moiety, and a pyrimidine derivative, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurological disorders and cancer progression. The thiazole moiety is particularly noted for its role in enhancing the compound's efficacy against certain biological targets.
1. Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that thiazole derivatives can effectively reduce seizure activity in animal models by modulating neurotransmitter systems involved in seizure propagation .
2. Antitumor Activity
The compound has also been evaluated for its anticancer potential. Thiazoles are recognized for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related thiazole compounds can induce apoptosis in cancer cells by inhibiting key survival pathways, such as those mediated by Bcl-2 proteins .
Table 1: Summary of Antitumor Activity
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
This table illustrates the potency of various thiazole derivatives, highlighting their potential as effective anticancer agents.
3. Enzyme Inhibition
Compounds containing thiazole rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, thereby improving cognitive function .
Table 2: AChE Inhibition Data
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:
- Anticonvulsant Study : A study involving a series of thiazole derivatives demonstrated significant anticonvulsant activity, with one derivative achieving an effective dose (ED50) significantly lower than that of standard treatments .
- Antitumor Efficacy : In a recent study on human liver carcinoma cell lines (HepG2), several thiazole derivatives exhibited potent anti-proliferative effects, with some compounds showing IC50 values lower than traditional chemotherapeutic agents like doxorubicin .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs can be categorized based on modifications to the thiazole core, substituent groups, or nitrogen-containing heterocycles. Key comparisons include:
Key Observations:
Thiazole derivatives generally exhibit higher metabolic stability than thiophenes due to reduced susceptibility to oxidative degradation.
Substituent Impact: The azetidine-3-carboxamido group in the target compound introduces conformational rigidity compared to bulkier six-membered rings like morpholine (e.g., 4-Methyl-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide) . This may enhance binding affinity to targets requiring precise spatial alignment.
Synthetic Methodology: The target compound shares a common nitrile-to-carboxylate pathway with pyridinyl-substituted analogs , but diverges in the final amide coupling step due to the azetidine moiety’s steric constraints. Morpholine-containing analogs (e.g., 4-Methyl-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide) employ Mannich reactions, which are less applicable to azetidine derivatives due to the latter’s reduced nucleophilicity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate at position 5. The azetidine-3-carboxamido moiety linked to a 6-phenylpyrimidin-4-yl group introduces conformational rigidity and hydrogen-bonding potential. These structural elements enhance interactions with biological targets, such as enzymes or receptors, by combining hydrophobic (phenyl, methyl) and polar (amide, pyrimidine) functionalities. The pyrimidine ring may engage in π-π stacking, while the azetidine improves solubility and metabolic stability .
Q. What are the common synthetic routes for this compound, and which purification methods are critical?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the azetidine-3-carboxamide intermediate via coupling reactions (e.g., EDCI/HOBt-mediated amidation).
- Step 2: Thiazole ring construction using Hantzsch thiazole synthesis.
- Step 3: Pyrimidine functionalization via nucleophilic aromatic substitution. Purification relies on silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR (¹H/¹³C): Confirms regiochemistry and substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 481.15).
- IR Spectroscopy: Identifies carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with kinases or GPCRs. Key steps:
- Generate 3D conformers using SMILES/InChI inputs.
- Define binding pockets based on co-crystallized ligands (PDB databases).
- Score binding energy (ΔG) and validate with mutagenesis studies. For example, the pyrimidine ring may occupy hydrophobic pockets, while the azetidine amide forms hydrogen bonds with catalytic residues .
Q. How can reaction conditions (solvent, temperature) be optimized to improve yield?
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance pyrimidine substitution kinetics.
- Temperature Control: Thiazole cyclization requires 80–100°C for 12–24 hours; lower temperatures favor azetidine coupling.
- Design of Experiments (DoE): Use factorial designs (e.g., 2³) to model interactions between variables (solvent ratio, catalyst loading, time). Statistical tools (JMP, Minitab) identify optimal conditions, reducing trial runs by 40% .
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Intermediate Isolation: Purify azetidine-3-carboxamide before thiazole coupling to avoid cross-reactivity.
- Catalyst Optimization: Switch from Pd(PPh₃)₄ to PdCl₂(dppf) for selective pyrimidine functionalization.
- In-Situ Quenching: Add scavenger resins (e.g., QuadraSil™ MP) to remove unreacted reagents .
Q. How should researchers address contradictions in biological activity data between structural analogs?
Example: If analog A shows stronger enzyme inhibition but analog B has higher selectivity, conduct:
- Kinetic Assays: Compare IC₅₀ values under standardized conditions (pH, ionic strength).
- Structural Overlays (PyMOL): Identify substituent variations (e.g., methyl vs. phenyl groups) affecting binding pockets.
- Off-Target Profiling: Use kinase panels (Eurofins) to assess selectivity .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Heat Transfer: Exothermic thiazole cyclization requires jacketed reactors for temperature control.
- Solvent Recovery: Implement distillation systems (e.g., rotary evaporators) for DMF reuse.
- Particle Engineering: Optimize recrystallization protocols to prevent agglomeration during large-scale precipitation .
Methodological Notes
- Data Contradiction Analysis: Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Computational Workflows: Integrate QSAR models (Mordred descriptors) with docking to prioritize analogs for synthesis.
- Reaction Monitoring: Use inline FTIR or UPLC-MS to track intermediates in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
